molecular formula C17H20N6O4S B6542349 1-(3,4-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021263-59-1

1-(3,4-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

カタログ番号: B6542349
CAS番号: 1021263-59-1
分子量: 404.4 g/mol
InChIキー: CEBOBAMGBTWQRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS: 1021263-59-1) is a heterocyclic compound with a molecular formula of C₁₇H₂₀N₆O₄S and a molecular weight of 404.44 g/mol . Its structure comprises a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine moiety and a 3,4-dimethoxybenzenesulfonyl group. The compound is primarily utilized in research settings for investigating bromodomain inhibitors and related epigenetic targets, as evidenced by its structural similarity to optimized bromodomain and extraterminal (BET) inhibitors like AZD5153 .

特性

IUPAC Name

6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-26-14-4-3-13(11-15(14)27-2)28(24,25)22-9-7-21(8-10-22)17-6-5-16-19-18-12-23(16)20-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBOBAMGBTWQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are frequently modified to enhance binding affinity, selectivity, and pharmacokinetic properties. Below is a detailed comparison with key analogs:

AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one

  • Structural Differences: AZD5153 features a bivalent design with a methoxy-substituted triazolopyridazine and a phenoxyethyl-piperazine chain, enabling dual binding to BRD4 bromodomains. The target compound lacks the phenoxyethyl-piperazine extension but retains the triazolopyridazine core and a sulfonamide group.
  • Functional Differences: AZD5153 exhibits nanomolar potency (IC₅₀ = 2–5 nM against BRD4) due to its bivalent binding mechanism, while the target compound’s activity remains unquantified in the available literature .

3-Cyclopropyl-6-{4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine

  • Structural Differences :
    • Replaces the 3,4-dimethoxybenzenesulfonyl group with a 4-fluorobenzenesulfonyl moiety.
    • Incorporates a cyclopropyl substituent on the triazolopyridazine core.
  • Cyclopropyl substitution may reduce metabolic degradation compared to bulkier alkyl groups .

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Dihydrochloride

  • Structural Differences :
    • Lacks the benzenesulfonyl group entirely, simplifying the structure.
    • Features a methyl group on the triazolopyridazine ring.
  • Functional Implications :
    • The absence of the sulfonyl group likely reduces molecular weight (MW = 329.2 g/mol) and may improve solubility .
    • Methyl substitution could enhance metabolic stability but reduce target affinity compared to bulkier substituents .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Target/Activity Notable Features
Target Compound 3,4-Dimethoxybenzenesulfonyl, piperazine 404.44 Research chemical (unquantified) Potential bromodomain inhibitor scaffold
AZD5153 Methoxy-triazolopyridazine, bivalent phenoxyethyl 575.67 BRD4 (IC₅₀ = 2–5 nM) Bivalent binding, in vivo efficacy
3-Cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl} 4-Fluorobenzenesulfonyl, cyclopropyl 428.45 Bromodomain inhibition (hypothesized) Enhanced electronegativity
1-{3-Methyl-triazolo...piperazine Methyl-triazolopyridazine 329.20 Unspecified research High solubility, simplified structure

Key Research Findings and Trends

  • Substituent Impact: Sulfonyl Groups: The 3,4-dimethoxybenzenesulfonyl group in the target compound may enhance π-π stacking interactions in bromodomains compared to smaller substituents (e.g., methyl) . Bivalent vs. Monovalent Design: Bivalent compounds like AZD5153 show superior potency due to simultaneous engagement of two bromodomains, a feature absent in the monovalent target compound .
  • Pharmacokinetic Considerations :
    • Bulkier groups (e.g., dimethoxybenzenesulfonyl) may reduce solubility but improve target residence time .
    • Piperazine-linked derivatives generally exhibit balanced physicochemical properties, making them favorable for drug development .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。